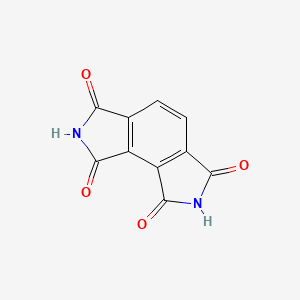

1,2:3,4-Benzenebis(dicarbimide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Coordination Chemistry

In the realm of coordination chemistry, benzene derivatives have been utilized to synthesize novel coordination polymers. For instance, the solvothermal reactions of a neutral tetradentate ligand with transition metal cations (Co and Ni) resulted in the formation of five novel coordination polymers. These compounds were characterized by single-crystal X-ray diffraction analyses, elemental analyses, IR spectroscopy, and powder X-ray diffraction, demonstrating intricate structural frameworks and magnetic properties (Qin et al., 2014).

Supramolecular Chemistry

In supramolecular chemistry, benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile building blocks due to their simple structure, accessibility, and self-assembly behavior. This versatility facilitates their application in nanotechnology, polymer processing, and biomedical fields, where their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly valued (Cantekin et al., 2012).

Corrosion Inhibition

In the study of corrosion inhibition, 1,4-di [1′-methylene-3′-methyl imidazolium bromide]-benzene demonstrated effectiveness as an ionic liquid in inhibiting mild steel corrosion in H2SO4 solution. The study highlighted the role of surface adsorption of the ionic liquid molecules in mitigating corrosion damage, providing insights into the mechanism of action and potential applications in corrosion prevention (Hanza et al., 2016).

Catalysis

Furthermore, benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 has been developed as a novel and recoverable hybrid catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a one-pot three-component reaction. This catalytic system showcases the importance of incorporating catalytic activity into the MCM-41 framework, demonstrating high yields, short reaction times, and green conditions for pharmaceutical scaffold synthesis (Nikooei et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 1,2,4-Benzenetricarboxylic anhydride, indicates that it is harmful in contact with skin, harmful if inhaled, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, and may cause respiratory irritation .

Mécanisme D'action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound’s effects on these pathways result in downstream effects that contribute to its overall biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone . .

Propriétés

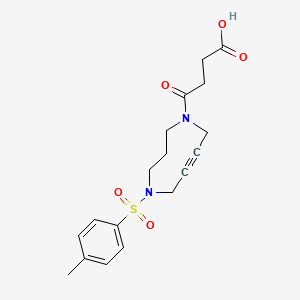

IUPAC Name |

pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N2O4/c13-7-3-1-2-4-6(5(3)9(15)11-7)10(16)12-8(4)14/h1-2H,(H,11,13,15)(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODODHZQRWXWFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C(=O)NC3=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:3,4-Benzenebis(dicarbimide) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2863048.png)

![1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2863049.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2863050.png)

![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate](/img/no-structure.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863054.png)

![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2863056.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2863059.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2863062.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)